molecular formula C7H3Cl2NO3S B2742279 4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride CAS No. 1802734-04-8

4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride

Cat. No.: B2742279
CAS No.: 1802734-04-8
M. Wt: 252.07
InChI Key: PFXOQWRJTGIVMI-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride (CAS: 2228569-66-0) is a halogenated heterocyclic sulfonyl chloride with the molecular formula C₇H₃Cl₂NO₃S and a molecular weight of 319.99 g/mol . This compound features a fused furopyridine core substituted with a chlorine atom at position 4 and a sulfonyl chloride group at position 2. Its structural complexity and reactive sulfonyl chloride moiety make it a valuable intermediate in organic synthesis, particularly in palladium-catalyzed coupling reactions (e.g., Hiyama and Sonogashira couplings) and as a building block for pharmaceuticals or agrochemicals .

The compound’s synthesis typically involves halogenation and sulfonation steps, though specific protocols are proprietary or context-dependent. Its melting point and purity data (≥95%) are commercially documented, with applications in medicinal chemistry for developing thrombin inhibitors or antiplatelet agents, as inferred from structurally related thienopyridine derivatives .

Properties

IUPAC Name

4-chlorofuro[3,2-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3S/c8-7-4-3-6(14(9,11)12)13-5(4)1-2-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOQWRJTGIVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802734-04-8
Record name 4-chlorofuro[3,2-c]pyridine-2-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride typically involves the chlorination of furo[3,2-c]pyridine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride serves as a building block for synthesizing various biologically active compounds. It is particularly noted for its potential in drug development targeting inflammatory diseases and infections. Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties and can act as inhibitors of specific pathways involved in diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Recent investigations have demonstrated the antimicrobial efficacy of this compound against various pathogens:

  • Chlamydia trachomatis : Effective inhibition was observed without affecting host cell viability.
  • Gram-negative bacteria : Moderate antibacterial activity was noted against strains like Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

The mechanism of action is believed to involve disruption of essential cellular functions in target pathogens, particularly through interference with proteolytic pathways.

Case Study 1: Inhibition of Proteolytic Activation

A study focused on the inhibition of proteolytic activation pathways relevant to bacterial survival. The application of this compound demonstrated significant effects on ClpP proteases, crucial for bacterial virulence .

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative properties of derivatives against various cancer cell lines. Results indicated varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects .

Mechanism of Action

The mechanism of action of 4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride exhibits distinct reactivity compared to analogous halogenated heterocycles. Key findings from Hiyama and Sonogashira coupling studies include:

Compound Reaction Type Catalyst System Yield (%) Reactivity Notes Reference
4-Chlorofuro[3,2-c]pyridine Sonogashira Coupling Pd(PPh₃)₂Cl₂/CuI 45–60 Lower reactivity vs. thienopyridines
7-Chlorothieno[3,2-b]pyridine Sonogashira Coupling Pd(PPh₃)₂Cl₂/CuI 70–85 Higher electron-deficient character
4-Chlorofuro[3,2-c]pyridine Hiyama Coupling Pd(CH₃CN)₂Cl₂/PPh₃ + Cs₂CO₃ 55–75 Moderate yields, requires 48 h

Key Observations :

  • The furopyridine scaffold demonstrates lower reactivity in Sonogashira couplings compared to thienopyridines due to reduced electron-withdrawing effects and steric hindrance from the oxygen atom in the furan ring .
  • In Hiyama couplings, the sulfonyl chloride group enhances electrophilicity, enabling moderate yields (55–75%) under prolonged heating (48 h at 100°C) .
Physical and Chemical Properties

A comparison with structurally related sulfonyl chlorides and halogenated heterocycles highlights differences in stability and application:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Applications
This compound C₇H₃Cl₂NO₃S 319.99 2228569-66-0 Not reported Coupling reactions, drug synthesis
2-Chloro-4-(2-furyl)pyrimidine C₈H₅ClN₂O 180.58 124959-28-0 81.5–82.5 Ligand design, agrochemicals
5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl chloride C₇H₅BrCl₂O₃S 336.50 2228569-66-0 Not reported Polymer chemistry

Key Observations :

  • The higher melting point of 2-chloro-4-(2-furyl)pyrimidine (81.5–82.5°C) versus 4-chlorofuro[3,2-c]pyridine derivatives suggests greater crystalline stability, likely due to stronger intermolecular interactions from the pyrimidine ring .
  • Sulfonyl chlorides with aromatic substituents (e.g., bromine or methoxy groups) exhibit broader solubility profiles, making them preferable in polymer modification .

Biological Activity

4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of furo[3,2-c]pyridine derivatives with sulfonyl chlorides. This process can be enhanced by using catalytic agents such as DMAP (4-Dimethylaminopyridine) to facilitate the reaction. The resulting sulfonyl chloride can serve as an important intermediate for further functionalization and derivatization.

Table 1: Synthesis Conditions and Yields

Reaction ComponentConditionYield (%)
Furo[3,2-c]pyridine derivativeDMAP catalyst, Et3N85
Sulfonyl chlorideReflux in dry solvent90

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonyl derivatives, including this compound. Research indicates that compounds within this class exhibit selective activity against certain pathogens.

  • Chlamydia trachomatis : A study found that sulfonylpyridine derivatives effectively inhibited the growth of C. trachomatis, a major cause of sexually transmitted infections. The compounds demonstrated selectivity without affecting host cell viability and were non-mutagenic in Drosophila melanogaster assays .
  • Bacterial Inhibition : The compound showed moderate antibacterial activity against Gram-negative bacteria such as Neisseria meningitidis and Haemophilus influenzae. The minimum inhibitory concentrations (MICs) were reported at levels significantly lower than traditional antibiotics like penicillin .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of essential cellular functions in target pathogens. For example:

  • Proteolytic Activity : The compound may interfere with proteolytic pathways in bacteria, particularly those involving ClpP proteases, which are crucial for bacterial survival and virulence .
  • Cell Morphology Alteration : Treated cells exhibited altered morphology and reduced inclusion sizes when observed under fluorescence microscopy, indicating a disruption in normal cellular processes .

Toxicity Profile

The toxicity assessment of this compound has shown mild toxicity towards mammalian cell lines. However, further studies are needed to fully understand its safety profile and therapeutic window.

Table 2: Toxicity Data

Cell LineIC50 (µM)Remarks
HEp-225Mild toxicity observed
Vero30Non-mutagenic

Case Studies

Several case studies have explored the biological activity of sulfonyl derivatives similar to this compound:

  • Antichlamydial Agents : In a study aimed at developing new antichlamydial drugs, several sulfonyl derivatives were synthesized and tested for their ability to inhibit C. trachomatis. The results indicated that these compounds could significantly reduce infectious body formation while maintaining low toxicity towards host cells .
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of various pyridine-based sulfonamides. The findings suggested that modifications in the sulfonamide structure could enhance antibacterial activity against resistant strains .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-chlorofuro[3,2-c]pyridine-2-sulfonyl chloride?

Answer: The synthesis typically involves nucleophilic substitution or sulfonation reactions. For pyridine-sulfonyl chloride derivatives, NaClO₂-mediated oxidation of thiol precursors is a validated method. For example, pyridine-2-sulfonyl chlorides can be prepared by reacting 4-methylpyridine-2-thiol with NaClO₂ under acidic conditions, yielding high-purity products (e.g., 98.81% by HPLC in ). Key parameters include:

  • Solvent selection: Polar solvents like pyridine, DMF, or dichloromethane enhance reactivity due to their ability to stabilize intermediates .
  • Temperature: Room temperature (20–25°C) is sufficient for most reactions, but prolonged reaction times (24–48 hours) may be required for complete conversion .
  • Purification: Column chromatography or recrystallization in ethyl acetate/petroleum ether mixtures is recommended .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Use a combination of analytical techniques:

  • HPLC: Quantify purity (>98% in pharmaceutical-grade syntheses, as per ) using reverse-phase C18 columns with acetonitrile/water mobile phases.
  • NMR spectroscopy: Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings; sulfonyl chloride groups via 13C^{13}\text{C} NMR at ~110–120 ppm) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) with mass accuracy <5 ppm .

Q. What safety precautions are critical when handling this compound?

Answer: this compound is corrosive and moisture-sensitive. Key precautions include:

  • Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Waste disposal: Neutralize residual compound with aqueous sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitution reactions?

Answer: The electron-withdrawing sulfonyl chloride group activates the pyridine ring toward nucleophilic attack. However, steric hindrance from the fused furo[3,2-c]pyridine moiety can reduce reactivity. For example:

  • Electronic effects: The chlorine substituent at position 4 enhances electrophilicity at position 2, facilitating reactions with amines or alcohols (e.g., forming sulfonamides in >80% yield under mild conditions) .
  • Steric effects: Bulky nucleophiles (e.g., tert-butylamine) exhibit lower reactivity due to hindered access to the sulfonyl chloride group. Kinetic studies using time-resolved 1H^{1}\text{H} NMR can quantify these effects .

Q. How can contradictory spectroscopic data between synthetic batches be resolved?

Answer: Contradictions often arise from residual solvents or byproducts. Mitigation strategies include:

  • Dynamic light scattering (DLS): Detect aggregates or impurities in solution-phase reactions .
  • 2D NMR (e.g., COSY, HSQC): Assign overlapping peaks in complex mixtures (e.g., distinguishing pyridine protons from solvent residues) .
  • X-ray crystallography: Resolve ambiguities in solid-state structures, particularly for regiochemical assignments .

Q. What methodologies are used to assess its biological activity in drug discovery?

Answer: Derivatives are screened for biological activity via:

  • Enzyme inhibition assays: Test sulfonamide derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic measurements .
  • Cell viability studies: Evaluate anti-proliferative effects in cancer cell lines (e.g., IC₅₀ determination via MTT assays) with positive controls like doxorubicin .
  • Computational modeling: Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide structural optimization .

Q. How can its stability under varying pH conditions be systematically evaluated?

Answer: Conduct accelerated stability studies:

  • pH-rate profiling: Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for aromatic systems) .
  • LC-MS analysis: Identify degradation products (e.g., hydrolysis to sulfonic acids) and quantify half-lives .
  • Thermogravimetric analysis (TGA): Assess thermal stability under nitrogen atmosphere (decomposition onset >150°C indicates robust storage conditions) .

Q. What strategies minimize side reactions during derivatization?

Answer:

  • Protecting groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .
  • Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation while suppressing oxidation byproducts .
  • Flow chemistry: Improve reaction control (e.g., precise temperature/pH modulation) to reduce dimerization or over-substitution .

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